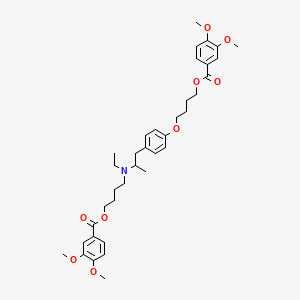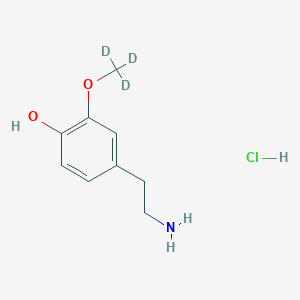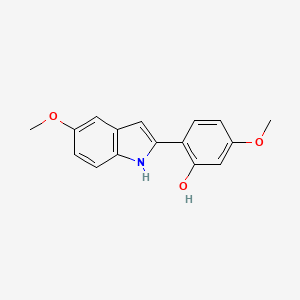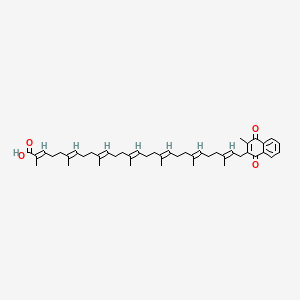
Menaquinone-7-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Menaquinone-7-carboxylic Acid is a derivative of Menaquinone-7, which is a subtype of Vitamin K2. Vitamin K2 is essential for various biological functions, including blood coagulation, bone health, and cardiovascular health. This compound retains the beneficial properties of Menaquinone-7 while offering unique chemical characteristics that make it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Menaquinone-7-carboxylic Acid typically involves the modification of Menaquinone-7. One common method is the carboxylation of Menaquinone-7 using carbon dioxide under high pressure and temperature conditions. This reaction often requires a catalyst, such as palladium or nickel, to facilitate the carboxylation process.
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using genetically engineered strains of Bacillus subtilis. These strains are optimized to produce high yields of Menaquinone-7, which is then chemically modified to obtain this compound. The fermentation process involves the use of biofilm reactors and fermentation optimization techniques to enhance production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Menaquinone-7-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alcohols and amines are used under acidic or basic conditions to form esters and amides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Esters and amides.
Applications De Recherche Scientifique
Menaquinone-7-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating osteoporosis, cardiovascular diseases, and certain types of cancer.
Industry: Utilized in the production of dietary supplements and pharmaceuticals
Mécanisme D'action
Menaquinone-7-carboxylic Acid exerts its effects by participating in the electron transport chain within cells. It acts as an electron carrier, facilitating the transfer of electrons between different molecules. This process is crucial for cellular respiration and energy production. The compound also interacts with various enzymes and proteins, modulating their activity and influencing metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Menaquinone-4: Another subtype of Vitamin K2 with a shorter isoprenoid side chain.
Phylloquinone (Vitamin K1): A form of Vitamin K found in leafy green vegetables.
Menadione (Vitamin K3): A synthetic form of Vitamin K.
Uniqueness
Menaquinone-7-carboxylic Acid is unique due to its extended isoprenoid side chain and the presence of a carboxylic acid group. These structural features enhance its stability and bioavailability, making it more effective in certain biological and industrial applications compared to other forms of Vitamin K .
Propriétés
Formule moléculaire |
C46H62O4 |
|---|---|
Poids moléculaire |
679.0 g/mol |
Nom IUPAC |
(2E,6E,10E,14E,18E,22E,26E)-2,6,10,14,18,22,26-heptamethyl-28-(3-methyl-1,4-dioxonaphthalen-2-yl)octacosa-2,6,10,14,18,22,26-heptaenoic acid |
InChI |
InChI=1S/C46H62O4/c1-33(19-12-20-35(3)23-14-24-37(5)27-16-28-39(7)46(49)50)17-11-18-34(2)21-13-22-36(4)25-15-26-38(6)31-32-41-40(8)44(47)42-29-9-10-30-43(42)45(41)48/h9-10,17,20-21,24-25,28-31H,11-16,18-19,22-23,26-27,32H2,1-8H3,(H,49,50)/b33-17+,34-21+,35-20+,36-25+,37-24+,38-31+,39-28+ |
Clé InChI |
XOKYTLKCVLFNFK-XMPAJDBOSA-N |
SMILES isomérique |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C(=O)O |
SMILES canonique |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


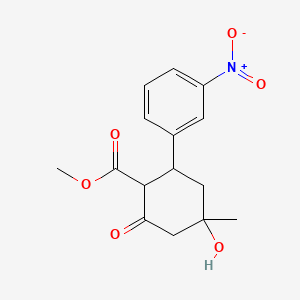
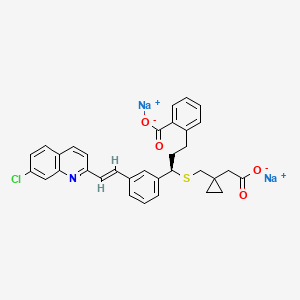
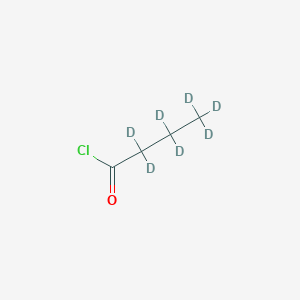
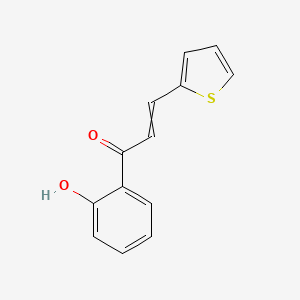
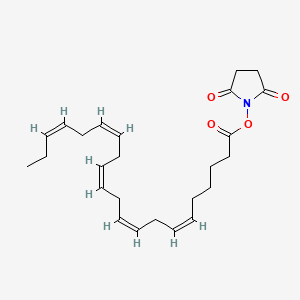

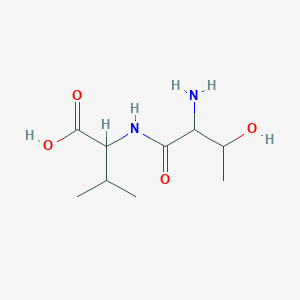

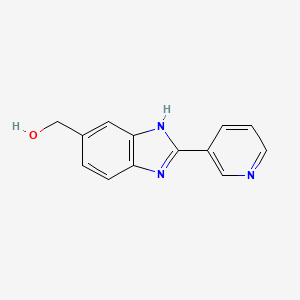
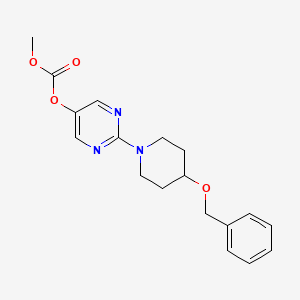
![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(1S,3Z)-3-[(2E)-2-[(1S,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxypropyl]pentanamide](/img/structure/B13848672.png)
